(2S)-1-(Methylthio)propan-2-amine Hydrochloride
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Overview
Description
(2S)-1-(Methylthio)propan-2-amine Hydrochloride is an organic compound with a molecular structure that includes a methylthio group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Methylthio)propan-2-amine Hydrochloride typically involves the reaction of a suitable amine precursor with a methylthio group donor. One common method is the alkylation of a secondary amine with a methylthioalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Methylthio)propan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthiolated amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2S)-1-(Methylthio)propan-2-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(Methylthio)propan-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Methylthio)propan-2-amine: The free base form without the hydrochloride salt.
(2S)-1-(Methylthio)butan-2-amine: A similar compound with an additional carbon in the backbone.
(2S)-1-(Ethylthio)propan-2-amine: A compound with an ethylthio group instead of a methylthio group.
Uniqueness
(2S)-1-(Methylthio)propan-2-amine Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylthio group and the hydrochloride salt form can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H12ClNS |
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Molecular Weight |
141.66 g/mol |
IUPAC Name |
(2S)-1-methylsulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
BODNRDNBUKVYSE-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](CSC)N.Cl |
Canonical SMILES |
CC(CSC)N.Cl |
Origin of Product |
United States |
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